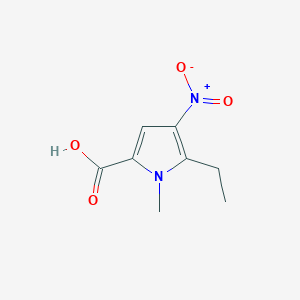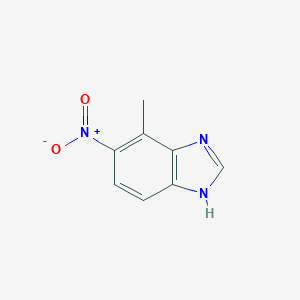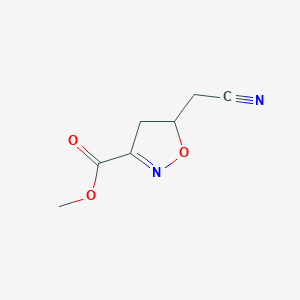
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid (EMNP) is a chemical compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential biological effects. In
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is not well understood. However, it is believed that the molecule exerts its biological effects by interfering with the cellular processes of microorganisms. The nitro group in 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is thought to be responsible for its antibacterial and antifungal properties, as it can induce oxidative stress in microorganisms and damage their DNA.
Biochemische Und Physiologische Effekte
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid can inhibit the growth of various bacterial and fungal strains. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to have anti-inflammatory properties, and it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These properties make 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is also soluble in common organic solvents, which makes it easy to handle in the lab. However, 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has some limitations for lab experiments. It is a highly reactive compound that can be hazardous to handle, and it requires careful handling and storage. Additionally, the mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is not well understood, which makes it difficult to design experiments to study its biological effects.
Zukünftige Richtungen
There are several future directions for research on 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. One potential area of research is the development of new antimicrobial agents based on 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Researchers could explore modifications to the structure of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid to optimize its biological activity and reduce its toxicity. Another potential area of research is the investigation of the mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Researchers could use advanced techniques such as proteomics and genomics to study the cellular processes affected by 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Finally, researchers could explore the potential therapeutic applications of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid, such as its use in the treatment of inflammatory diseases.
Synthesemethoden
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitro-2-methylpyrrole with ethyl chloroacetate to form 5-ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid ethyl ester. The ester is then hydrolyzed to form 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. The synthesis method of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has been well documented in the literature, and various modifications have been reported to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has potential applications in scientific research due to its unique structure and potential biological effects. This molecule has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to have antifungal activity against Candida albicans. These properties make 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid a potential candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
183268-98-6 |
|---|---|
Produktname |
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid |
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
5-ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-5-6(10(13)14)4-7(8(11)12)9(5)2/h4H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ROGUNCBUQPWHNZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(N1C)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
CCC1=C(C=C(N1C)C(=O)O)[N+](=O)[O-] |
Synonyme |
1H-Pyrrole-2-carboxylicacid,5-ethyl-1-methyl-4-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)


![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)


![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
